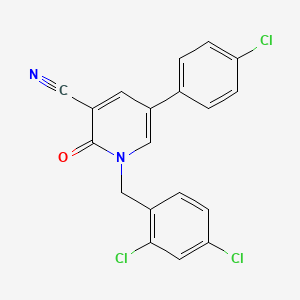

5-(4-Chlorophenyl)-1-(2,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile

Description

Propriétés

IUPAC Name |

5-(4-chlorophenyl)-1-[(2,4-dichlorophenyl)methyl]-2-oxopyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H11Cl3N2O/c20-16-4-1-12(2-5-16)15-7-14(9-23)19(25)24(11-15)10-13-3-6-17(21)8-18(13)22/h1-8,11H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOCPVMNTAXZQQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN(C(=O)C(=C2)C#N)CC3=C(C=C(C=C3)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H11Cl3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chlorophenyl)-1-(2,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzaldehyde with 2,4-dichlorobenzylamine, followed by cyclization and nitrile formation. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and consistency.

Analyse Des Réactions Chimiques

Types of Reactions

5-(4-Chlorophenyl)-1-(2,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce the nitrile group to an amine or other functional groups.

Substitution: Halogen atoms in the compound can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines.

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. A notable investigation demonstrated that derivatives of similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance, a related compound, 6-amino-2-pyridone-3,5-dicarbonitrile, was synthesized and showed potent anti-cancer activity in diverse cancer cell lines, including primary patient-derived cells .

Table 1: Summary of Anticancer Activity Studies

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 5-(4-Chlorophenyl)-1-(2,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile | MCF-7 (Breast) | TBD | Induction of apoptosis |

| 6-amino-2-pyridone-3,5-dicarbonitrile | A549 (Lung) | <10 | Inhibition of receptor tyrosine kinases |

| 6-amino-4-(4-chlorophenyl)-1-(2,4-dichlorobenzyl)-2-oxo-1,2-dihydropyridine | HeLa (Cervical) | TBD | Cell cycle arrest |

The mechanism of action often involves the induction of apoptosis and inhibition of key signaling pathways associated with tumor growth.

Antimicrobial Properties

Another area of interest is the antimicrobial activity of compounds derived from similar structures. Research has shown that certain derivatives possess significant antibacterial properties against a range of pathogens. For example, derivatives have been tested against Staphylococcus aureus and Escherichia coli with promising results .

Table 2: Antimicrobial Efficacy Data

| Compound | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 5-(4-Chlorophenyl)-1-(2,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile | Staphylococcus aureus | TBD |

| Related Compound A | Escherichia coli | TBD |

Neuroprotective Effects

Emerging studies suggest that compounds with similar structural features may exhibit neuroprotective effects. For instance, certain derivatives have been shown to inhibit nitric oxide synthase activity, which is linked to neurodegenerative diseases .

Case Study 1: Synthesis and Evaluation of Anticancer Activity

A recent study synthesized a series of pyridine derivatives and evaluated their anticancer properties. Among these, the compound was identified as having significant cytotoxic effects on breast cancer cell lines. The study utilized high-throughput screening methods to assess the efficacy of various derivatives against multiple cancer types .

Case Study 2: Antimicrobial Testing

In another investigation focused on antimicrobial properties, the compound was tested against common bacterial strains. The results indicated that it exhibited a notable inhibitory effect on bacterial growth, suggesting potential use in developing new antibiotics .

Mécanisme D'action

The mechanism of action of 5-(4-Chlorophenyl)-1-(2,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating specific biochemical pathways. Detailed studies are required to elucidate the exact mechanisms and pathways involved.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzyl Group

Compound A : 5-(4-Chlorophenyl)-1-(3-fluorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile

- CAS : 338423-58-8

- Substituent : 3-fluorobenzyl (vs. 2,4-dichlorobenzyl in the target compound).

- Reduced steric bulk compared to dichlorinated benzyl groups.

- Availability : Discontinued across all commercial pack sizes, limiting accessibility .

Compound B : 5-(4-Chlorophenyl)-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarbonitrile

- CAS : 338954-80-6

- Substituent : 3-(trifluoromethyl)benzyl.

- Impact :

- The CF₃ group is strongly electron-withdrawing and lipophilic, enhancing metabolic stability and membrane permeability.

- Molecular weight increases (CF₃ vs. Cl₂), affecting pharmacokinetic properties.

- Applications : Marketed for medicinal purposes, though specific indications are undisclosed .

Compound C : 5-(4-Chlorophenyl)-1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile

- Substituent : 2,6-dichlorobenzyl (vs. 2,4-dichloro).

- Symmetric substitution may influence crystallinity or solubility .

Variations on the Aryl Group at Position 5

Compound D : 5-(3-Chlorophenyl)-1-(2,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile

- CAS : 338954-88-4

- Substituent : 3-chlorophenyl (vs. 4-chlorophenyl).

- Impact :

Compound E : 1-(4-Chlorobenzyl)-2-oxo-5-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarbonitrile

Halogen Replacement (Chlorine vs. Fluorine)

Compound F : 1-(2,4-Dichlorobenzyl)-6-(4-fluorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile

- CAS : 252058-77-8

- Substituent : 4-fluorophenyl (vs. 4-chlorophenyl).

- Impact :

- Fluorine’s smaller atomic radius and higher electronegativity may improve metabolic stability and reduce toxicity.

- Molecular weight decreases to 373.21 g/mol (vs. 389.67 g/mol for the target).

- Purity : ≥97%, indicating suitability as a high-purity API intermediate .

Structural and Physicochemical Comparison Table

Activité Biologique

5-(4-Chlorophenyl)-1-(2,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile, also known by its CAS number 338423-56-6, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C19H11Cl3N2O

- Molecular Weight : 389.66 g/mol

- CAS Number : 338423-56-6

Research indicates that this compound exhibits various biological activities, including anti-inflammatory and anticancer properties. A notable study demonstrated that derivatives of this compound could inhibit the production of pro-inflammatory cytokines and nitric oxide in activated microglia, suggesting a protective role against neuroinflammation .

Table 1: Summary of Biological Activities

Case Studies and Research Findings

- Neuroprotective Effects : A study focused on the compound's ability to mitigate neuroinflammation in models of Parkinson's disease. The compound significantly reduced the activation of nuclear factor-kappa B (NF-κB) and associated inflammatory responses in vitro and in vivo .

- Anticancer Activity : In vitro studies showed that the compound exhibited potent cytotoxicity against glioblastoma cells. When combined with specific small molecule inhibitors, it enhanced the overall cytotoxic effect, indicating potential for combination therapy in cancer treatment .

- Enzyme Inhibition : The compound demonstrated strong inhibitory activity against acetylcholinesterase (AChE) and urease, with IC50 values indicating its potential as a therapeutic agent for conditions like Alzheimer's disease and certain infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.